1-(3-Cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

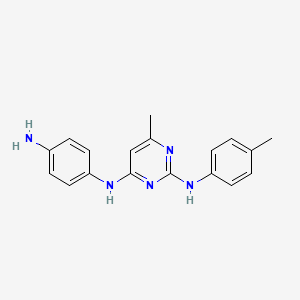

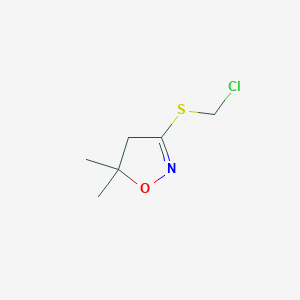

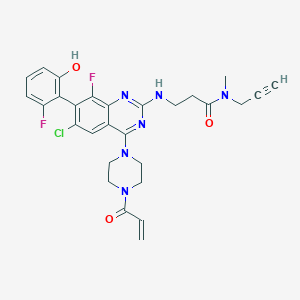

“1-(3-Cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid” is a complex organic compound. It contains a cyanophenyl group, a propyl group, and a pyrazole group, all attached to a carboxylic acid .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving cyanoacetic acid hydrazide . This substrate can act as an ambident nucleophile, that is, as both an N- and C-nucleophile .

Chemical Reactions Analysis

The compound may undergo various chemical reactions based on its functional groups. For instance, the Suzuki–Miyaura coupling reaction is a common method used in the formation of carbon-carbon bonds in similar compounds .

Applications De Recherche Scientifique

Synthesis and Characterization

- The compound and its derivatives are often synthesized through reactions involving various aminophenol derivatives or by Claisen condensation, cyclization, deamination, and hydrolysis reactions. These processes have been optimized to achieve high yields and to explore the structural and spectroscopic properties of the synthesized compounds (İ. Yıldırım & F. Kandemirli, 2006; C. Dong, 2011).

Theoretical Studies

- Theoretical and experimental studies have been conducted to understand the functionalization reactions and the reaction mechanisms of pyrazole-4-carboxylic acid derivatives. These studies provide insights into the chemical behavior and potential applications of these compounds in various fields (İ. Yıldırım, F. Kandemirli, & E. Demir, 2005).

Applications in Nonlinear Optics (NLO)

- Derivatives of pyrazole-4-carboxylic acid have been investigated for their optical nonlinearity and potential applications in optical limiting. This research highlights the compound's relevance in the development of new materials for optical technologies (B. Chandrakantha et al., 2013).

Biomedical Research

- In biomedical research, derivatives of pyrazole-4-carboxylic acid have been synthesized and evaluated for their cytotoxic activity against certain cancer cell lines, indicating the compound's potential in the development of new therapeutic agents (Ashraf S. Hassan, T. Hafez, & Souad A. Osman, 2014).

Antimicrobial Activity

- The antimicrobial activity of chitosan Schiff bases derived from heteroaryl pyrazole compounds has been studied, demonstrating the compound's utility in creating materials with potential antibacterial and antifungal properties (A. Hamed et al., 2020).

Material Science

- Pyrazole-4-carboxylic acid derivatives have also been explored for their nonlinear optical properties and structural characteristics, contributing to the development of new materials for technological applications (Ö. Tamer et al., 2015).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 3-cyanophenylboronic acid, are often used in suzuki–miyaura coupling reactions . This suggests that the compound might interact with organoboron reagents or palladium catalysts in these reactions .

Mode of Action

Based on its structural similarity to 3-cyanophenylboronic acid, it might participate in suzuki–miyaura coupling reactions . In these reactions, the compound could undergo oxidative addition with palladium, forming a new Pd–C bond . Alternatively, it could undergo transmetalation, where it is transferred from boron to palladium .

Biochemical Pathways

Suzuki–miyaura coupling reactions, which the compound might participate in, are widely used in the synthesis of various organic compounds . Therefore, the compound could potentially affect a variety of biochemical pathways depending on the specific reactants and conditions used.

Result of Action

If the compound participates in suzuki–miyaura coupling reactions, it could contribute to the formation of new carbon-carbon bonds . This could potentially lead to the synthesis of various organic compounds, depending on the specific reactants and conditions used.

Action Environment

Factors such as temperature, ph, and the presence of other reactants could potentially affect the compound’s participation in suzuki–miyaura coupling reactions

Propriétés

IUPAC Name |

1-(3-cyanophenyl)-5-propylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c1-2-4-13-12(14(18)19)9-16-17(13)11-6-3-5-10(7-11)8-15/h3,5-7,9H,2,4H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNGSCHXHJPQPLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=NN1C2=CC=CC(=C2)C#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-oxo-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2896715.png)

![6-Fluoro-4-hydroxy-N-[(4-methoxyphenyl)methyl]quinoline-3-carboxamide](/img/structure/B2896722.png)

![2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2896725.png)

![1-[(5-Bromo-2-ethoxyphenyl)methyl]piperazine;dihydrochloride](/img/structure/B2896729.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2896730.png)

![2-(4-ethoxyphenyl)-7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2896734.png)